molecular formula C14H20ClF2NO B1397599 3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219976-62-1

3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1397599
M. Wt: 291.76 g/mol
InChI Key: DPPIUTKMIGSTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C14H20ClF2NO. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . It also contains a difluorobenzyl group and an ethyl group attached to the piperidine ring via an oxygen atom.


Physical And Chemical Properties Analysis

The molecular weight of “3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride” is 291.76 g/mol.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

Research has explored the synthesis and structural analysis of compounds similar to 3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride. For instance, the synthesis of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate involved a Knoevenagel condensation reaction with the presence of piperidine and was characterized by spectral studies and X-ray diffraction (Kumar et al., 2016). Similarly, Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized using piperidine in its reaction process and characterized by NMR, Mass spectra, and X-ray diffraction (Kariyappa et al., 2016).

Biological Activities

Piperidine derivatives have been studied for their biological activities. A novel class of cytotoxic and anticancer agents including 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols were synthesized, demonstrating significant cytotoxicity toward various cancer cells (Dimmock et al., 1998). Another study synthesized hydrazone derivatives of ethyl isonipecotate, demonstrating antibacterial and α-glucosidase inhibitory activities, indicating potential in type-2 diabetes treatment (Munir et al., 2017).

Analytical Applications

In analytical chemistry, a microscale method was described for the preparation of the pentafluorobenzyl ester of indole-3-acetic acid using N-ethyl-piperidine, applicable for assays of plant material (Epstein & Cohen, 1981).

Antimicrobial and Anticancer Research

Research on related piperidine derivatives also includes their antimicrobial and anticancer properties. Compounds like 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs of curcumin were synthesized and characterized for their molecular structures and potential efficacy as anticancer agents (Lagisetty et al., 2009).

properties

IUPAC Name

3-[2-[(3,5-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO.ClH/c15-13-6-12(7-14(16)8-13)10-18-5-3-11-2-1-4-17-9-11;/h6-8,11,17H,1-5,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPIUTKMIGSTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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